Cox/5-lox-IN-1

Description

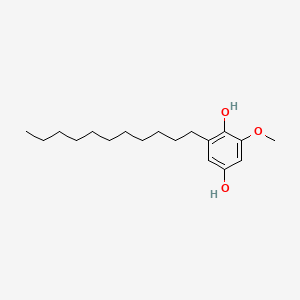

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H30O3 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

2-methoxy-6-undecylbenzene-1,4-diol |

InChI |

InChI=1S/C18H30O3/c1-3-4-5-6-7-8-9-10-11-12-15-13-16(19)14-17(21-2)18(15)20/h13-14,19-20H,3-12H2,1-2H3 |

InChI Key |

JREPTBIQIWHIKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=C(C(=CC(=C1)O)OC)O |

Origin of Product |

United States |

Preclinical Pharmacological Investigations of Cox/5 Lox in 1

Anti-Inflammatory Research in In Vivo Models

Dual inhibition of COX and 5-LOX pathways is a promising strategy for the development of novel anti-inflammatory agents with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). By targeting both pathways, the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes is simultaneously suppressed.

Evaluation in Acute Inflammatory Models (e.g., Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a standard and widely used assay to evaluate the acute anti-inflammatory activity of new chemical entities. The inflammatory response in this model is biphasic. The initial phase is characterized by the release of histamine (B1213489) and serotonin, while the later phase is mediated by the production of prostaglandins, leukotrienes, and pro-inflammatory cytokines. Dual COX/5-LOX inhibitors are expected to demonstrate significant efficacy in this model, particularly in the later phase of inflammation. Studies on various dual inhibitors have consistently shown a reduction in paw volume compared to control groups. For instance, new thiophene (B33073) derivatives designed as dual COX/5-LOX inhibitors have been evaluated for their in vivo anti-inflammatory activity using this model.

Assessment of Pro-inflammatory Mediator Modulation (e.g., PGE2, LTB4, cytokines)

The anti-inflammatory effects of dual COX/5-LOX inhibitors are directly linked to their ability to reduce the levels of key pro-inflammatory mediators. Prostaglandin (B15479496) E2 (PGE2), a major product of the COX-2 pathway, is a potent mediator of inflammation, pain, and fever. Leukotriene B4 (LTB4), synthesized via the 5-LOX pathway, is a powerful chemoattractant for neutrophils and other immune cells. Dual inhibitors effectively suppress the synthesis of both PGE2 and LTB4. Furthermore, these inhibitors can modulate the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), which play crucial roles in amplifying and sustaining the inflammatory cascade. Research has shown that inhibiting the 5-LOX pathway can lead to a decrease in TNF-α-induced cytokine release.

Below is a representative data table illustrating the expected effect of a dual COX/5-LOX inhibitor on pro-inflammatory mediators.

| Mediator | Expected Change with Cox/5-lox-IN-1 Treatment | Role in Inflammation |

| Prostaglandin E2 (PGE2) | Decrease | Vasodilation, fever, pain sensitization |

| Leukotriene B4 (LTB4) | Decrease | Neutrophil chemotaxis and activation |

| TNF-α | Decrease | Pro-inflammatory cytokine, induces fever and apoptosis |

| IL-1β | Decrease | Pro-inflammatory cytokine, mediates fever and inflammation |

| IL-6 | Decrease | Pro-inflammatory cytokine, involved in acute phase response |

Comparative Studies with Reference Anti-Inflammatory Agents in Experimental Settings

In preclinical studies, the efficacy of a novel anti-inflammatory agent is often compared to that of established drugs. For a dual COX/5-LOX inhibitor, relevant comparators would include non-selective COX inhibitors (e.g., indomethacin), selective COX-2 inhibitors (e.g., celecoxib), and potentially 5-LOX inhibitors (e.g., zileuton). The primary advantage of a dual inhibitor is the potential for a broader spectrum of anti-inflammatory activity with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors and the potential cardiovascular risks linked to some selective COX-2 inhibitors. Studies comparing dual inhibitors with traditional NSAIDs have been a key area of research.

Neuroinflammation and Neurodegenerative Disease Research in Preclinical Models

Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease. The COX and 5-LOX pathways are implicated in the inflammatory processes within the central nervous system.

Investigation in Alzheimer's Disease Models (e.g., Transgenic Models)

Transgenic animal models that recapitulate key pathological features of Alzheimer's disease, such as the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, are invaluable tools for preclinical research. Commonly used models include the 3xTg-AD and 5xFAD mice. Investigations in these models have explored the therapeutic potential of targeting neuroinflammatory pathways.

Modulation of Aβ Plaques and Neuroinflammatory Markers

Studies have shown that pharmacological blockade of both COX and 5-LOX can counteract the progression of Alzheimer's-like pathology in transgenic mice. This includes a reduction in the burden of Aβ plaques and a decrease in the levels of key neuroinflammatory markers. The mechanism is thought to involve the modulation of gamma-secretase activity by the 5-LOX pathway, which in turn affects the production of Aβ peptides. Furthermore, dual inhibition can lead to a reduction in the activation of microglia and astrocytes, the primary immune cells of the brain, and a decrease in the production of pro-inflammatory cytokines within the central nervous system. A study on the dual inhibitor flavocoxid in 3xTg-AD mice demonstrated a reduction in Aβ plaques and the activation of the NLRP3 inflammasome.

The following table summarizes the expected impact of a dual COX/5-LOX inhibitor in a transgenic model of Alzheimer's disease.

| Pathological/Inflammatory Marker | Expected Change with this compound Treatment | Relevance to Alzheimer's Disease |

| Aβ Plaques | Decrease | Hallmark pathology of Alzheimer's disease |

| Microglial Activation | Decrease | Contributes to neuroinflammation |

| Astrocyte Activation | Decrease | Contributes to neuroinflammation |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) in the brain | Decrease | Mediate neuroinflammatory damage |

Impact on Inflammasome Activation (e.g., NLRP3)

The NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the activation of inflammatory caspases and the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). researchgate.netmdpi.com Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders.

Effects in Excitotoxic Brain Damage Models (e.g., Kainic Acid-Induced Excitotoxicity)

Excitotoxicity, a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate (B1630785), is a key mechanism in acute brain injuries such as stroke and in chronic neurodegenerative diseases. nih.gov The glutamate analog kainic acid is widely used in preclinical models to induce acute excitotoxic brain damage, leading to inflammation, apoptosis, and neuronal loss. nih.govresearchgate.net

Studies investigating the effects of dual COX/5-LOX inhibitors in these models have shown significant neuroprotective effects. In a rat model of kainic acid-induced excitotoxicity, treatment with the dual inhibitor flavocoxid was shown to blunt the resulting brain damage. nih.govresearchgate.net The administration of the inhibitor after kainic acid injection ameliorated brain edema and reduced neuronal cell damage, particularly in the CA3c subregion of the hippocampus. researchgate.net These findings suggest that by targeting the inflammatory pathways mediated by both COX and 5-LOX, these inhibitors can protect against the neurotoxic cascade initiated by excessive glutamate receptor activation. nih.gov

The neuroprotective effects of dual COX/5-LOX inhibition in excitotoxicity models are closely linked to their ability to suppress neuroinflammation and oxidative stress. Following kainic acid administration, there is a significant upregulation of pro-inflammatory cytokines and markers of oxidative damage in the brain. researchgate.net

Treatment with a dual inhibitor has been shown to counteract these changes effectively. Specifically, in the hippocampus of rats subjected to kainic acid-induced injury, the inhibitor markedly reduced levels of key inflammatory and oxidative stress markers. researchgate.net This includes a decrease in the protein expression of tumor necrosis factor-alpha (TNF-α) and phosphorylated extracellular signal-regulated kinase (p-ERK1/2). researchgate.net Furthermore, the treatment led to a significant reduction in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the eicosanoids prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). researchgate.net

| Biochemical Marker | Category | Observed Effect of Inhibition | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory Cytokine | Decreased expression | researchgate.net |

| Phosphorylated ERK1/2 (p-ERK1/2) | Inflammatory Signaling | Decreased expression | researchgate.net |

| Malondialdehyde (MDA) | Oxidative Stress Marker | Reduced levels | researchgate.net |

| Prostaglandin E2 (PGE2) | COX Pathway Product | Reduced levels | researchgate.net |

| Leukotriene B4 (LTB4) | 5-LOX Pathway Product | Reduced levels | researchgate.net |

Role in Experimental Epilepsy Models (e.g., Pentylenetetrazole-Induced Seizures)

Inflammatory pathways are increasingly recognized as having a crucial role in the pathophysiology of epilepsy. nih.gov The COX and 5-LOX enzymes and their products are implicated in the generation and propagation of seizures. nih.govresearchgate.net Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist used to induce experimental seizures in rodents, providing a reliable model for screening potential anticonvulsant drugs. nih.govnih.gov

Preclinical studies using dual COX/5-LOX inhibitors, such as licofelone (B1675295), have demonstrated significant anticonvulsant properties in the PTZ-induced seizure model. nih.govnih.gov These inhibitors have been shown to be effective in managing different types of seizures. j-epilepsy.org In comparative studies, dual inhibitors like licofelone were found to be more effective at controlling epileptiform activity than selective 5-LOX inhibitors alone, highlighting the importance of targeting both pathways simultaneously. nih.gov

The anticonvulsant effects of dual COX/5-LOX inhibitors have been quantified through both electrophysiological and behavioral assessments in rodent models. In rats with PTZ-induced epilepsy, treatment with licofelone demonstrated protective effects on both electrocorticogram (ECoG) activity and behavioral seizure parameters. nih.gov The inhibitor was able to decrease the mean frequency and amplitude of epileptiform spikes recorded in the ECoG. nih.gov Concurrently, the treatment led to a significant improvement in behavioral outcomes, reducing the severity of seizures. nih.gov These findings indicate that the inhibition of inflammatory eicosanoid production can directly suppress the neuronal hyperexcitability that underlies seizure activity. nih.gov

The N-methyl-D-aspartate receptor (NMDAR), a type of ionotropic glutamate receptor, is fundamentally involved in excitatory neurotransmission and synaptic plasticity, and its overactivation is a key factor in epileptogenesis. frontiersin.orgnih.gov Research has explored the potential interplay between the NMDAR system and the anti-seizure effects of dual COX/5-LOX inhibitors.

Studies in a PTZ-induced clonic seizure model in mice investigated the role of NMDAR in the anticonvulsant properties of licofelone. nih.govj-epilepsy.org The results revealed a significant interaction. When a sub-effective dose of licofelone was combined with a sub-effective dose of the selective NMDAR antagonist MK-801, the treatment produced a potent anticonvulsant effect. nih.govj-epilepsy.org Conversely, pre-treatment with the NMDAR co-agonist D-serine significantly hindered the anticonvulsant effects of licofelone. nih.govj-epilepsy.org These findings strongly suggest that the anticonvulsant action of dual COX/5-LOX inhibitors is at least partially mediated through a modulation of the NMDAR pathway, indicating a complex interaction between neuroinflammatory and excitatory signaling in the brain. nih.gov

Anti-Cancer Research in Preclinical Models

The aberrant metabolism of arachidonic acid through the COX-2 and 5-LOX pathways has been implicated in the development and progression of various cancers. aacrjournals.orgaacrjournals.org These enzymes are often overexpressed in tumor tissues, and their products can promote cell proliferation, inhibit apoptosis, and facilitate angiogenesis and metastasis. aacrjournals.orgnih.gov Consequently, dual inhibition of these pathways represents a promising strategy for cancer therapy.

Preclinical in vitro studies have tested novel dual COX-2/5-LOX inhibitors against several cancer cell lines, including colorectal (HCT 116, HT-29) and pancreatic (BxPC-3) carcinoma. nih.govresearchgate.net These compounds demonstrated moderate cytotoxicity with good selectivity towards cancer cells over healthy cell lines. nih.govresearchgate.net The combined administration of a COX-2 inhibitor (celecoxib) and a 5-LOX inhibitor (MK886) was shown to have additive effects in inhibiting tumor cell proliferation and inducing apoptosis in colon cancer cells. aacrjournals.org Furthermore, some dual inhibitors have shown potential as radiosensitizers, significantly decreasing cancer cell proliferation when combined with irradiation. nih.gov Other research has highlighted the ability of these compounds to inhibit the migration of cancer cells, a critical step in metastasis. nih.govmdpi.com

| Cancer Model | Observed Effect | Reference |

|---|---|---|

| Colorectal Cancer Cell Lines (HCT 116, HT-29, Caco-2) | Inhibited cell proliferation, induced apoptosis, decreased Bcl-2/Bax ratio | aacrjournals.orgnih.gov |

| Pancreatic Cancer Cell Line (BxPC-3) | Cytotoxic effects, inhibited cell growth | nih.govresearchgate.net |

| Metastatic Colon Cancer Cell Line (SW620) | Potent anti-migratory effect | nih.gov |

| In Vivo Colon Cancer Xenograft | Inhibited tumor growth | aacrjournals.org |

| Melanoma Cell Line (B16F10) | Inhibited cell migration/motility | mdpi.com |

Evaluation in In Vitro Human Cancer Cell Lines (e.g., Colon, Lung, Pancreatic)

The therapeutic potential of dual COX/5-LOX inhibitors has been explored in various human cancer cell lines, demonstrating significant effects on cancer cell growth and survival.

Studies have shown that dual inhibition of COX-2 and 5-LOX can effectively diminish the growth of colon cancer cells. spandidos-publications.com In colorectal and pancreatic cancer cell lines, specifically HCT 116, HT-29, and BxPC-3, certain dual COX-2 and 5-LOX inhibitors have demonstrated moderate cytotoxicity with good selectivity towards cancer cells. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, varied among the different cell lines, indicating a range of sensitivity to these inhibitors. nih.gov For instance, IC50 values were reported in the range of 22.99–51.66 µM for the HCT 116 cell line and 8.63–41.20 µM for the BxPC-3 cell line. nih.gov

Furthermore, research on gastric cancer cells has identified dual inhibitors of COX-2 and 5-LOX that exhibit time- and dose-dependent anti-proliferative activity. frontiersin.org The inhibition of 5-LOX has been shown to decrease DNA synthesis in a concentration- and time-dependent manner in the LoVo colon cancer cell line. aacrjournals.org This body of evidence underscores the importance of the 5-LOX pathway in the proliferation of cancer cells. aacrjournals.org

| Cell Line | Cancer Type | Observed Effect |

| LoVo | Colon | Downregulation of COX-2 or 5-LOX significantly diminished growth. spandidos-publications.com |

| HCT 116 | Colon | Dual COX-2/5-LOX inhibitors showed moderate cytotoxicity. nih.gov |

| HT-29 | Colon | Dual COX-2/5-LOX inhibitors showed moderate cytotoxicity. nih.gov |

| BxPC-3 | Pancreatic | Dual COX-2/5-LOX inhibitors showed moderate cytotoxicity. nih.gov |

| AGS | Gastric | Time- and dose-dependent anti-proliferation with a dual inhibitor. frontiersin.org |

Dual COX/5-LOX inhibitors have been found to induce apoptosis, or programmed cell death, in cancer cells through the intrinsic mitochondrial pathway. oup.comnih.gov This process is characterized by a loss in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-9 and caspase-3. oup.comnih.gov One study on HCA-7 colon cancer cells showed that the dual inhibitor licofelone triggered a dose- and time-dependent apoptotic response. nih.gov

The activation of the mitochondrial pathway is a critical mechanism for eliminating cancer cells. researchgate.net Research has indicated that inhibiting or suppressing the expression of 5-LOX in tumor cells is necessary to promote apoptosis. nih.gov The 5-LOX pathway has been identified as crucial for pancreatic cancer cells to evade apoptosis. nih.gov

The transcription factor NF-κB plays a significant role in regulating inflammation and cell survival in malignant cells. nih.gov Dual COX/5-LOX inhibitors can exert anti-tumorigenic effects by inhibiting the NF-κB pathway. nih.gov For example, the natural compound apigenin (B1666066) has been shown to inhibit COX-2 expression by altering the NF-κB pathway. nih.gov

In gastric cancer, dual inhibitors of COX-2 and 5-LOX have been found to impact signaling pathways related to inflammation. frontiersin.org The overexpression of COX-2 can increase the expression of NF-κB, contributing to the progression of brain damage. nih.gov Furthermore, the 5-LOX protein has been identified as a regulator of NF-κB target genes in certain immune cells. nih.gov

Assessment in In Vivo Non-Mammalian Cancer Models (e.g., Drosophila Cancer Model)

The fruit fly, Drosophila melanogaster, has become a valuable tool for studying the mechanisms of cancer, including the role of inflammation. nih.gov Drosophila models have been used to investigate the effects of anti-inflammatory drugs like aspirin (B1665792), which targets COX enzymes. cuny.edu Although flies have a different fatty acid profile and only one known cyclooxygenase-like enzyme, the anti-inflammatory and anti-tumor effects of aspirin in these models are remarkably similar to those observed in humans. cuny.edu This suggests that Drosophila can be a useful system for dissecting the conserved molecular pathways linking inflammation and cancer. cuny.edu

Potential Impact on Tumorigenesis Mediators and Processes (e.g., Invasion, Metastasis)

Dual inhibition of COX-2 and 5-LOX has been shown to prevent the migration and invasion of colon cancer cells. spandidos-publications.com This effect may be attributed to the upregulation of proteins like E-cadherin and ZO-1, which are important for cell adhesion. spandidos-publications.com Studies on LoVo colon cancer cells revealed that downregulating either COX-2 or 5-LOX significantly inhibited cell migration and invasion. spandidos-publications.com

In gastric cancer, dual inhibitors targeting COX-2 and 5-LOX are considered potential candidates to combat metastasis and invasion. frontiersin.org The 5-LOX pathway, in particular, has been implicated in tumor metastasis. spandidos-publications.com Furthermore, products of the 5-LOX pathway are involved in tumor angiogenesis and metastasis in living organisms. nih.gov

| Process | Effect of Dual COX/5-LOX Inhibition | Cancer Type |

| Migration | Prevented in LoVo cells. spandidos-publications.com | Colon |

| Invasion | Prevented in LoVo cells. spandidos-publications.com | Colon |

| Metastasis | Potential to inhibit. frontiersin.org | Gastric |

| Angiogenesis | 5-LOX products are involved in this process. nih.gov | General |

Impact on Other Cellular and Molecular Processes

Beyond their direct effects on cancer cell proliferation and survival, dual COX/5-LOX inhibitors can influence other cellular processes. For instance, the dual inhibitor licofelone has been shown to affect the arachidonic acid cascade by blocking the activity of both 5-LOX and COX enzymes and inducing the release of unesterified arachidonic acid from cell membranes. nih.gov Interestingly, the induction of apoptosis by licofelone was found to be independent of its effects on the arachidonic acid cascade. nih.gov

The interplay between the COX and 5-LOX pathways is complex. Inhibition of one pathway can sometimes lead to a "shunting" of arachidonic acid metabolism towards the other pathway. For example, a COX-1 inhibitor was observed to increase the production of cysteinyl-leukotrienes, which are products of the 5-LOX pathway. mdpi.com This highlights the potential benefit of simultaneously blocking both pathways to achieve a more comprehensive anti-cancer effect. spandidos-publications.com

Based on a comprehensive search of available scientific literature, there is no specific preclinical pharmacological data for a compound identified as "this compound" pertaining to the modulation of cytokine production, effects on oxidative stress, or interactions with hormone signaling pathways. The information available relates to the broader class of dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors, but not to a specific agent with this designation.

Therefore, it is not possible to generate an article that focuses solely on "this compound" while adhering to the specified outline and content requirements. Research findings are available for other dual COX/5-LOX inhibitors, but providing that information would not meet the explicit instruction to focus exclusively on "this compound".

Synthesis and Structure Activity Relationship Sar Studies of Cox/5 Lox in 1 Analogs

Medicinal Chemistry Approaches for Cox/5-lox-IN-1 Derivatives

The foundational design strategy for dual COX/5-LOX inhibitors, including analogs of this compound, often involves molecular hybridization. This approach combines distinct pharmacophoric elements known to inhibit each target enzyme into a single molecular entity. tandfonline.comnih.gov

A prevalent strategy is the modification of existing NSAIDs or selective COX-2 inhibitors. mdpi.comnih.gov The carboxylic acid group of a traditional NSAID can be replaced with a functional group known to confer 5-LOX inhibitory activity, such as an N-hydroxyurea or hydroxamic acid moiety. mdpi.comnih.govmdpi.com This modification aims to introduce 5-LOX inhibition while retaining or modifying the original COX inhibitory profile. mdpi.com For example, this compound itself is a benzothiophen-2-yl pyrazole (B372694) carboxylic acid derivative, indicating a design that merges a heterocyclic pyrazole core, common in COX-2 inhibitors, with other structural features to achieve dual activity. medchemexpress.commedchemexpress.com

Another successful approach involves integrating known COX-2 and 5-LOX pharmacophores. nih.govmdpi.com For instance, a 1,5-diarylpyrazole scaffold, a recognized COX-2 inhibitor pharmacophore, has been hybridized with thymol, a natural 5-LOX inhibitor, using an N-acylhydrazone linker to create potent dual inhibitors. tandfonline.com Similarly, the 3,5-di-tert-butyl-4-hydroxy-benzene (di-tert-butylphenol) scaffold is considered an optimal structural base for dual COX-2 and 5-LOX activity, often linked to various heterocyclic rings. mdpi.comnih.gov The phenol (B47542) group within this scaffold is noted for its antioxidant properties, which are beneficial for anti-inflammatory activity. mdpi.com

Structure-based design methods, including molecular docking, are also employed to design novel scaffolds that fit the active sites of both enzymes. nih.govbenthamdirect.com These computational techniques help predict binding modes and guide the synthesis of new chemical entities with potentially improved potency and selectivity. researchgate.netfrontiersin.org

The synthesis of dual COX/5-LOX inhibitors involves multi-step organic reactions to assemble the final hybrid molecules. For derivatives based on existing NSAIDs, the synthesis often begins with the parent drug. For instance, N-hydroxyurea derivatives have been synthesized from NSAIDs like indomethacin, flurbiprofen, and diclofenac. mdpi.com The process typically involves converting the carboxylic acid of the NSAID to an acyl chloride or other activated intermediate, which is then reacted with hydroxylamine (B1172632) or a related species to form the desired N-hydroxyurea or hydroxamic acid. mdpi.com

For other classes of inhibitors, synthetic routes are developed to build the core scaffold and introduce necessary substitutions. The synthesis of urea (B33335) derivatives has been achieved through the reaction of an appropriate amine with reagents like dimethylcarbamoyl chloride. mdpi.com In the case of quinone-based inhibitors, structural modifications such as the elongation of an alkyl side chain are performed to enhance activity. nih.govresearchgate.net The creation of pyrazole-based hybrids can involve the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound to form the pyrazole ring, which is subsequently functionalized. tandfonline.com For benzothiophene (B83047) derivatives like this compound, synthetic strategies focus on constructing the benzothiophene ring system and subsequently attaching the pyrazole carboxylic acid moiety. nih.govtandfonline.com

Elucidation of Structure-Activity Relationships

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of dual inhibitors. By systematically modifying the chemical structure and assessing the impact on enzyme inhibition, researchers can identify the key molecular features required for biological activity.

For the development of safer anti-inflammatory agents, the goal is often to minimize COX-1 inhibition to avoid gastrointestinal side effects. d-nb.infotandfonline.com Consequently, many potent dual COX-2/5-LOX inhibitors are designed to be weak COX-1 inhibitors. mdpi.comnih.gov For example, several N-hydroxyurea and hydroxamic acid derivatives show negligible COX-1 inhibition at concentrations up to 100 µM. mdpi.comnih.gov

In other classes of inhibitors, different structural elements confer COX-2 activity. For certain quinazoline (B50416) derivatives, the presence of a halogen atom (e.g., bromo, iodo) at the C-6 position and a 2-aryl group enhances COX-2 inhibitory effect. researchgate.net For quinone and resorcinol-based inhibitors, the elongation of an alkyl chain from five to eleven carbons was found to be the most important modification for increasing inhibitory activity toward both COX and 5-LOX enzymes. nih.govresearchgate.net In the case of this compound and -2, which are potent COX-2 inhibitors, the benzothiophen-2-yl pyrazole carboxylic acid structure is key to their high affinity. medchemexpress.commedchemexpress.com

The inhibition of 5-LOX, a non-heme iron-containing enzyme, requires distinct pharmacophoric features. Many 5-LOX inhibitors function as antioxidants or iron-chelating agents.

A critical pharmacophore for imparting 5-LOX activity is the 3,5-di-tert-butyl-4-hydroxy-benzene group, where the phenol moiety is vital for activity. mdpi.com The replacement of a carboxylate group in NSAIDs with moieties like N-hydroxyurea or hydroxamic acid is a well-established strategy to introduce potent 5-LOX inhibition. mdpi.commdpi.com Docking studies on quinone-based inhibitors revealed that these compounds bind to the allosteric catalytic site of 5-LOX, interacting with residues such as Tyr142 and Arg138. nih.govresearchgate.net A general pharmacophore model generated for non-redox 5-LOX inhibitors identified the importance of two hydrophobic groups, an aromatic ring, and two hydrogen bond acceptors for effective binding. acs.org The hydrazonate pharmacophore has also been identified as playing an important role in conferring 5-LOX inhibitory activity in certain series of compounds. nih.gov

Research Findings on this compound Analogs and Related Dual Inhibitors

The following tables summarize the inhibitory activities and key structure-activity relationships for this compound, its analogs, and other representative dual inhibitors discussed in scientific literature.

Table 1: In Vitro Inhibitory Activity of Selected Dual COX/5-LOX Inhibitors IC50 values represent the half-maximal inhibitory concentration.

| Compound Name/Identifier | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference(s) |

|---|---|---|---|---|

| This compound (3a) | 12.13 | 0.40 | 4.96 | medchemexpress.com |

| Cox/5-lox-IN-2 (5b) | 5.40 | 0.01 | 1.78 | medchemexpress.com |

| Compound 5b (2-methoxy-6-undecyl-1,4-benzoquinone) | 1.07 | 0.57 | 0.34 | nih.govresearchgate.net |

| Compound 6b (2-methoxy-6-undecyl-1,4-hydroquinone) | 1.07 | 0.55 | 0.28 | nih.govresearchgate.net |

| Compound 3q (6-iodo-2-(4-chlorophenyl)-4-methylquinazoline 3-oxide) | 9.7 | 4.6 | 15.0 | researchgate.net |

| Indomethacin Analog (1) (N-hydroxyurea derivative) | > 100 | 83.42 | 5.71 | mdpi.comnih.govmdpi.com |

| Flurbiprofen Analog (2) (N-hydroxyurea derivative) | > 100 | 5.26 | 1.04 | mdpi.comnih.govmdpi.com |

| Diclofenac Analog (3) (N-hydroxyurea derivative) | > 100 | 16.53 | 2.50 | mdpi.comnih.govmdpi.com |

Table 2: Summary of Key Pharmacophoric Features for Enzyme Inhibition

| Enzyme Target | Key Structural Features / Pharmacophores | Rationale / Interaction | Reference(s) |

|---|---|---|---|

| COX-1 | Carboxylic acid moiety | Interacts with Arg120 in the active site. | researchgate.net |

| General hydrophobic and aromatic groups | Occupies the enzyme's substrate channel. | nih.govderpharmachemica.com | |

| COX-2 | Sulfonamide or methylsulfonyl groups on an aryl ring | Binds to the specific secondary pocket (Val523, Arg513). | researchgate.net |

| Diarylheterocycle scaffold (e.g., pyrazole) | Provides the core structure for selective inhibitors. | tandfonline.commdpi.com | |

| Elongated alkyl chains (in specific scaffolds) | Increases hydrophobic interactions and potency. | nih.govresearchgate.net | |

| Halogen substitutions (in specific scaffolds) | Enhances inhibitory effect. | researchgate.net | |

| 5-LOX | N-hydroxyurea or hydroxamic acid groups | Act as iron-chelating moieties at the active site. | mdpi.commdpi.com |

| 3,5-di-tert-butyl-4-hydroxy-benzene scaffold | Provides an optimal framework with antioxidant properties. | mdpi.com | |

| Hydrophobic groups and H-bond acceptors | General features for binding to the active/allosteric site. | acs.org | |

| Hydrazonate pharmacophore | Contributes to binding at the enzyme site. | nih.gov |

Identity of "this compound" is Ambiguous Across Chemical Suppliers

The designation "this compound" does not refer to a single, consistently defined chemical entity. Instead, this name is used by various chemical suppliers to describe at least three structurally distinct dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This ambiguity makes it unfeasible to generate a singular article focused solely on "this compound" and its specific analogs as the core chemical scaffold is not universally agreed upon.

Detailed investigation into the identity of "this compound" has revealed the following different compounds being marketed under this name:

Methodological Considerations and Future Research Directions

Advanced In Vitro Research Methodologies for Cox/5-lox-IN-1

Modern in vitro techniques are instrumental in the detailed characterization of enzyme inhibitors like this compound. These methods allow for precise measurements of inhibitory activity, elucidation of binding mechanisms, and assessment of off-target effects, all of which are critical for the early-stage evaluation of a drug candidate.

High-Throughput Screening of Analogs

High-throughput screening (HTS) is a powerful tool for the discovery and optimization of lead compounds. In the context of this compound, HTS can be employed to screen libraries of its analogs to identify derivatives with improved potency and selectivity. uibk.ac.at These screens are typically conducted in microplate format, allowing for the simultaneous testing of thousands of compounds. For the evaluation of this compound analogs, both enzymatic and cell-based assays are utilized. Enzymatic assays would directly measure the inhibition of purified COX-1, COX-2, and 5-LOX enzymes, while cell-based assays, often using human polymorphonuclear leukocytes, can assess the inhibition of prostaglandin (B15479496) and leukotriene production in a more physiologically relevant environment. researchgate.net

| Assay Type | Target | Endpoint | Throughput |

| Enzymatic Assay | Purified COX-1, COX-2, 5-LOX | IC50 determination | High |

| Cell-Based Assay | Prostaglandin & Leukotriene Production | Inhibition of inflammatory mediators | Medium to High |

Co-crystallization Studies with Target Enzymes

To understand the precise molecular interactions between this compound and its target enzymes, co-crystallization studies are invaluable. This technique involves crystallizing the target enzyme (COX-1, COX-2, or 5-LOX) in a complex with the inhibitor. Subsequent X-ray diffraction analysis of the co-crystals reveals the three-dimensional structure of the binding site with the inhibitor bound. google.comnmmc-dcf.com This information is crucial for structure-based drug design, enabling the rational design of new analogs with enhanced binding affinity and selectivity. For instance, co-crystallization studies have been successfully used to define the binding interactions of other NSAIDs within the COX binding site and to understand the structural basis for the potency and selectivity of various inhibitors. google.comscience.gov

Quantitative Proteomics for Off-Target Analysis

A significant concern in drug development is the potential for off-target effects. Quantitative proteomics offers a comprehensive approach to identify unintended protein interactions of a drug candidate. science.govrug.nl Techniques such as affinity chromatography coupled with mass spectrometry can be used to pull down proteins that bind to this compound from cell lysates. By comparing the protein profiles of cells treated with the compound to untreated cells, researchers can identify potential off-target proteins. rug.nl This unbiased approach helps in assessing the selectivity of this compound and in predicting potential side effects early in the development process.

Advanced In Vivo (Non-Human) Research Models for this compound

Following in vitro characterization, the evaluation of a compound's efficacy and biological effects in a living organism is a critical next step. Advanced in vivo models and imaging techniques provide a more holistic understanding of a drug's behavior.

Refinement of Animal Models to Mimic Complex Pathologies

Standard animal models of inflammation, such as the carrageenan-induced rat paw edema model, are useful for initial efficacy testing of anti-inflammatory compounds. scite.ai However, to better predict clinical outcomes, more refined animal models that mimic the complexity of human inflammatory diseases are necessary. For a dual COX/5-LOX inhibitor like this compound, transgenic mouse models of chronic inflammatory conditions, such as arthritis or inflammatory bowel disease, can provide a more relevant assessment of its therapeutic potential. scite.ai These models can help in understanding the compound's effects on disease progression and on the intricate interplay of various inflammatory pathways.

| Animal Model | Pathology | Key Features |

| Carrageenan-Induced Paw Edema | Acute Inflammation | Rapid onset, quantifiable swelling |

| Collagen-Induced Arthritis | Rheumatoid Arthritis | Chronic inflammation, joint destruction |

| DSS-Induced Colitis | Inflammatory Bowel Disease | Gut inflammation, tissue damage |

Application of Advanced Imaging Techniques to Monitor Biological Effects

Advanced imaging techniques allow for the non-invasive, real-time visualization and quantification of a drug's biological effects in vivo. medwinpublishers.commdpi.comresearchgate.net For instance, positron emission tomography (PET) can be used to image inflammation in tissues by using specific radiotracers that accumulate in areas of high metabolic activity or immune cell infiltration. medwinpublishers.commdpi.com Magnetic resonance imaging (MRI) can provide detailed anatomical information and can be used to assess tissue damage and swelling. mdpi.commdpi.com Fluorescence imaging, another powerful tool, can be used to track the distribution of a labeled version of this compound or to monitor the expression of inflammatory markers in response to treatment. mdpi.com These advanced imaging modalities offer a dynamic view of the compound's effects and can significantly enhance the understanding of its in vivo pharmacology. spie.org

Investigations into Long-Term Effects and Chronic Disease Models

The existing research on this compound has primarily centered on its acute anti-inflammatory properties. medchemexpress.com A critical next step in evaluating its therapeutic potential is to conduct comprehensive long-term studies. These investigations are necessary to understand the compound's effects during prolonged exposure and its efficacy in animal models that mimic chronic human diseases. Conditions where both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways are chronically activated, such as in certain inflammatory and neoplastic diseases, are of particular interest. medchemexpress.com

Future preclinical studies should be designed to assess the sustained impact of this compound on disease progression and to identify any potential cumulative effects. This will provide crucial insights into its viability as a long-term therapeutic agent.

Elucidating Novel Molecular Targets and Pathways Beyond Direct Enzyme Inhibition

While the primary mechanism of this compound is the dual inhibition of COX and 5-LOX enzymes, it is plausible that it may interact with other molecular targets and signaling pathways. medchemexpress.commedchemexpress.com A thorough investigation into these potential off-target effects is essential for a complete understanding of its biological activity.

Advanced molecular biology and biochemical techniques could be employed to screen for interactions with other enzymes, receptors, and signaling proteins. Identifying any additional molecular targets would provide a more comprehensive picture of the compound's mechanism of action and could reveal novel therapeutic applications.

Development of Novel Analytical Techniques for Metabolite Profiling in Experimental Systems

To fully comprehend the pharmacological impact of this compound, it is imperative to analyze its effects on the metabolic network. The development and application of sophisticated analytical techniques are crucial for detailed metabolite profiling in experimental systems treated with the compound.

High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) and gas chromatography (GC-MS) can be utilized to identify and quantify a wide array of metabolites. This approach would allow researchers to map the downstream consequences of COX and 5-LOX inhibition and to uncover any unforeseen metabolic alterations induced by this compound. Such detailed metabolic snapshots are vital for understanding the compound's complete biological footprint.

Integration of Omics Data (e.g., Transcriptomics, Metabolomics) to Understand Broader Biological Impact

A systems biology approach, integrating various "omics" data, will be instrumental in elucidating the broad biological impact of this compound. Transcriptomics, the study of the complete set of RNA transcripts, can reveal how the compound alters gene expression patterns. When combined with metabolomics, which provides a snapshot of the metabolome, a more holistic understanding of the cellular response to this compound can be achieved.

This integrated analysis can help to identify compensatory mechanisms, feedback loops, and previously unknown pathways affected by the dual inhibition of COX and 5-LOX. Such a comprehensive view is essential for predicting the full spectrum of the compound's effects.

Exploration of Combination Therapies with Existing Preclinical Agents

Investigating the potential of this compound in combination with other preclinical agents could unlock synergistic therapeutic effects. By targeting multiple pathways implicated in a disease, combination therapies may offer enhanced efficacy and could potentially reduce the required doses of individual agents, thereby minimizing potential side effects.

Preclinical studies should be designed to explore the co-administration of this compound with compounds that have complementary mechanisms of action. For instance, in the context of cancer research, combining this compound with agents that target different oncogenic pathways could prove to be a promising strategy. The selection of combination partners should be based on a strong scientific rationale to maximize the potential for positive therapeutic outcomes.

Concluding Remarks and Research Outlook

Summary of Key Preclinical Findings on Cox/5-lox-IN-1

The rationale behind dual inhibition is to block the production of both prostaglandins (B1171923) (via COX) and leukotrienes (via 5-LOX), which are key mediators of inflammation and pain. oup.comresearchgate.net A significant advantage of this approach is the potential to circumvent the gastrointestinal side effects associated with NSAIDs. researchgate.net Inhibition of the COX pathway alone can lead to an overproduction of leukotrienes, which can be detrimental to the gastric mucosa. oup.compagepress.org By inhibiting both pathways, a more balanced reduction in inflammatory mediators may be achieved. researchgate.netnih.gov

Preclinical studies on various dual COX/5-LOX inhibitors have demonstrated their potential in a range of conditions. For instance, licofelone (B1675295), a well-studied dual inhibitor, has shown promise in animal models of osteoarthritis by reducing inflammation and pain, and potentially even slowing disease progression. oup.comnih.gov In other preclinical models, dual inhibitors have been investigated for their roles in cancer, neurodegenerative diseases, and tendon healing. nih.govmdpi.comnih.gov

The following table summarizes the general preclinical findings for dual COX/5-LOX inhibitors, which would be the anticipated targets for a compound like this compound.

| Preclinical Model/Assay | General Findings for Dual COX/5-LOX Inhibitors | Potential Implication for this compound |

| In vitro enzyme assays | Potent inhibition of both COX-1/COX-2 and 5-LOX enzymes. researchgate.net | Confirmation of dual inhibitory mechanism of action. |

| Animal models of inflammation (e.g., carrageenan-induced paw edema) | Significant reduction in inflammation and pain. medsci.org | Potential as an effective anti-inflammatory agent. |

| Animal models of osteoarthritis | Reduced cartilage degradation and improved joint function. nih.govijbcp.com | Therapeutic potential for treating osteoarthritis. |

| Animal models of cancer | Inhibition of tumor growth and angiogenesis. mdpi.comnih.gov | Potential as an anticancer agent or as an adjunct to chemotherapy. ucl.ac.ukmdpi.com |

| Animal models of neurodegenerative diseases | Reduction in neuroinflammatory markers. nih.gov | Potential therapeutic application in diseases like Alzheimer's. |

| Gastrointestinal safety models | Reduced incidence of gastric lesions compared to traditional NSAIDs. researchgate.netpagepress.org | Improved gastrointestinal safety profile. |

Unanswered Questions and Future Research Trajectories

Despite the promising preclinical data for the class of dual COX/5-LOX inhibitors, several questions remain that would be pertinent to the future development of a specific compound like this compound.

Target Specificity and Off-Target Effects: While the primary targets are COX and 5-LOX, the full spectrum of a new compound's interactions with other enzymes and receptors needs to be thoroughly investigated. Unforeseen off-target effects could lead to unexpected side effects.

Long-Term Efficacy and Safety: Most preclinical studies are of relatively short duration. Long-term studies are necessary to understand the sustained efficacy and potential for chronic toxicity.

Translational Relevance: Success in animal models does not always translate to efficacy in humans. The specific pharmacokinetic and pharmacodynamic properties of this compound in humans will need to be determined in clinical trials.

Optimal Therapeutic Indications: While inflammation is a common thread, the ideal diseases or conditions for which a dual inhibitor would provide the most significant benefit over existing therapies need to be identified. For instance, would it be most effective for chronic inflammatory diseases, acute pain, or as a chemopreventive agent?

Cardiovascular Profile: While dual inhibitors are proposed to have a better cardiovascular safety profile than some selective COX-2 inhibitors, this needs to be rigorously evaluated in long-term studies. nih.gov

Future research on this compound should focus on addressing these questions through a comprehensive preclinical program, including detailed mechanism of action studies, long-term animal efficacy and toxicology studies, and the development of robust biomarkers to guide clinical development.

Significance of Dual COX/5-LOX Inhibition for Basic Science and Preclinical Drug Discovery

The development of dual COX/5-LOX inhibitors holds significant implications for both our fundamental understanding of inflammatory processes and for the future of anti-inflammatory drug discovery.

From a basic science perspective, these compounds serve as valuable tools to dissect the intricate interplay between the COX and 5-LOX pathways in various physiological and pathological states. researchgate.net By simultaneously blocking both pathways, researchers can gain a deeper understanding of the compensatory mechanisms that may be activated when only one pathway is inhibited. This can shed light on the complex roles of prostaglandins and leukotrienes in health and disease. dntb.gov.uanih.gov

For preclinical drug discovery, the pursuit of dual inhibitors represents a paradigm shift away from single-target drugs towards multi-target agents for complex diseases like inflammation. nih.gov The rationale is that by hitting multiple, synergistic targets, it may be possible to achieve greater efficacy with a lower risk of side effects compared to high doses of a single-target drug. nih.gov The development of compounds like this compound contributes to a growing library of chemical probes that can be used to validate this therapeutic concept.

Furthermore, the exploration of dual inhibitors from natural sources, such as curcumin (B1669340) and other phytochemicals, opens up new avenues for drug discovery. dntb.gov.uanih.gov These natural products can provide novel chemical scaffolds for the design of more potent and selective dual inhibitors. bohrium.com

Q & A

Q. What are the primary enzymatic targets of Cox/5-LOX-IN-1, and what are its inhibitory concentrations (IC50) against each target?

this compound (compound 6b) is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). It exhibits IC50 values of 1.07 μM (COX-1) , 0.55 μM (COX-2) , and 0.28 μM (5-LOX) in enzymatic assays . These values highlight its stronger selectivity for 5-LOX compared to COX isoforms. Researchers should validate these values using standardized assays (e.g., fluorometric or spectrophotometric methods) with purified enzyme preparations to ensure reproducibility .

Q. What in vitro methodologies are recommended for assessing the dual inhibitory activity of this compound on COX and 5-LOX enzymes?

- COX Inhibition : Use oxygen electrode assays to measure prostaglandin biosynthesis inhibition, with arachidonic acid as the substrate. Celecoxib or Indomethacin can serve as reference inhibitors .

- 5-LOX Inhibition : Employ linoleate or arachidonate oxygenase activity assays, monitoring hydroperoxide formation via UV absorbance at 234 nm. Include Zileuton as a positive control .

- Ensure enzyme sources (e.g., human recombinant vs. tissue-derived) are consistent, as interspecies variations may alter IC50 values .

Q. How does the inhibitory potency of this compound compare to reference inhibitors like Celecoxib or Indomethacin in preclinical models?

this compound demonstrates superior anti-inflammatory and analgesic activity in rodent models compared to Celecoxib (COX-2 IC50 = 0.4 μM) and Indomethacin (COX-1 IC50 = 12.13 μM) . However, cross-study comparisons require caution due to differences in experimental conditions (e.g., enzyme source, substrate concentration) .

Advanced Research Questions

Q. What experimental strategies can be employed to resolve discrepancies in IC50 values for this compound across different enzyme sources (e.g., human vs. rabbit orthologs)?

- Perform parallel assays using isoforms from multiple species (e.g., human recombinant COX-2 vs. rabbit platelet-derived COX-2) to identify species-specific binding affinities .

- Use molecular docking simulations to analyze structural variations in enzyme active sites that may influence inhibitor binding .

- Report detailed methodologies, including enzyme purity and activity validation, to enhance cross-study comparability .

Q. How should researchers design dose-response experiments to account for the differential inhibition of COX-1, COX-2, and 5-LOX by this compound?

- Use a three-parameter logistic model to generate dose-response curves for each enzyme independently.

- Include reference inhibitors for each target (e.g., SC-560 for COX-1, NS-398 for COX-2) to normalize inter-assay variability .

- Address enzyme kinetics by varying substrate concentrations (e.g., arachidonic acid for COX, linoleic acid for 5-LOX) to assess competitive vs. non-competitive inhibition .

Q. What analytical frameworks (e.g., PICO, SPIDER) are appropriate for structuring mechanistic studies on dual COX/5-LOX inhibitors like this compound?

- PICO Framework :

- Population : In vitro enzyme systems or animal inflammation models.

- Intervention : this compound at IC50 or ED50 concentrations.

- Comparison : Reference inhibitors (e.g., Celecoxib) or vehicle controls.

- Outcome : Inhibition of prostaglandin/leukotriene biosynthesis, reduced edema/pain in vivo .

- SPIDER Framework :

- Sample : Enzyme preparations or cell lines expressing COX/5-LOX.

- Phenomenon of Interest : Dual inhibition kinetics.

- Design : Dose-response, time-course, or co-treatment studies.

- Evaluation : IC50 values, selectivity ratios (COX-2/COX-1, 5-LOX/COX).

- Research Type : Quantitative enzymology or preclinical pharmacology .

Methodological Considerations

- Data Reproducibility : Document enzyme lot numbers, assay temperatures, and substrate preparation protocols to minimize variability .

- Ethical Reporting : Disclose conflicts of interest and share raw data (e.g., dose-response curves) in supplementary materials to support meta-analyses .

- Contradiction Analysis : Use systematic reviews to contextualize conflicting IC50 values, emphasizing assay conditions (e.g., human vs. animal enzymes) as confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.